molecular formula C19H21NO3 B016612 N-2-Benzyloxyphenyl Isobutyrylacetamide CAS No. 265989-31-9

N-2-Benzyloxyphenyl Isobutyrylacetamide

Cat. No. B016612
CAS RN: 265989-31-9
M. Wt: 311.4 g/mol
InChI Key: FHAIECLHTXTYOG-UHFFFAOYSA-N
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Description

N-2-Benzyloxyphenyl Isobutyrylacetamide (NBPIA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as benzyloxyphenyl isobutyrylacetamides, which have been studied for their potential therapeutic benefits. NBPIA has been used in studies related to cancer, neurodegenerative diseases, and inflammation. It has also been used in experiments related to the development of novel drugs and the optimization of existing drugs.

Scientific Research Applications

Synthesis of Schiff Bases

N-2-Benzyloxyphenyl Isobutyrylacetamide: is utilized in the synthesis of Schiff bases, which are formed by the condensation reaction between primary amines and carbonyl compounds . These bases play a crucial role in the development of coordination chemistry and are pivotal in the advancement of inorganic and bioinorganic chemistry, as well as optical materials.

Catalysis

In catalysis, Schiff bases derived from N-2-Benzyloxyphenyl Isobutyrylacetamide are employed as ligands to form metal complexes . These complexes can act as catalysts in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure substances in pharmaceuticals.

Medicinal Chemistry

The compound is significant in medicinal chemistry, where it’s used to create intermediates that are essential for the synthesis of various pharmaceutical agents . Its derivatives can exhibit a range of biological activities, which are beneficial in drug design and development.

Materials Science

In materials science, N-2-Benzyloxyphenyl Isobutyrylacetamide is used to synthesize organic compounds with specific optical properties . These materials can be applied in the creation of novel optical devices, sensors, and other technologies that require precise control over light interaction.

Environmental Applications

Schiff bases derived from this compound are also explored for their potential in environmental applications . They can be used in the removal of heavy metals from wastewater through the formation of complexes, aiding in environmental cleanup efforts.

Stable Isotope Labeling

N-2-Benzyloxyphenyl Isobutyrylacetamide: is available in stable isotope-labeled forms, which are used in proteomics research to track the incorporation of the compound into proteins and peptides . This application is crucial for understanding protein dynamics and interactions in biological systems.

properties

IUPAC Name

4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(2)17(21)12-19(22)20-16-10-6-7-11-18(16)23-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAIECLHTXTYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441882
Record name N-2-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Benzyloxyphenyl Isobutyrylacetamide

CAS RN

265989-31-9
Record name 4-Methyl-3-oxo-N-[2-(phenylmethoxy)phenyl]pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265989-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Benzyloxyphenyl Isobutyrylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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